An In-Depth Technical Guide to Diethyl 2-(2,4-dichlorophenyl)malonate (CAS No. 111544-93-5)
An In-Depth Technical Guide to Diethyl 2-(2,4-dichlorophenyl)malonate (CAS No. 111544-93-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-(2,4-dichlorophenyl)malonate, a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical compounds. This document delves into its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its reactivity and potential applications in drug discovery. The information presented herein is intended to equip researchers and professionals in the field with the necessary knowledge to effectively and safely utilize this compound in their work.
Introduction
Diethyl 2-(2,4-dichlorophenyl)malonate, with the Chemical Abstracts Service (CAS) number 111544-93-5, is a substituted diethyl malonate derivative. The presence of the 2,4-dichlorophenyl group imparts specific reactivity to the molecule, making it a valuable building block for the synthesis of more complex chemical entities. Its malonate ester functionality allows for a variety of chemical transformations, including alkylation, hydrolysis, and decarboxylation, which are fundamental in the construction of diverse molecular scaffolds. This guide will explore the synthesis, properties, and applications of this important chemical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a research and development setting. The key properties of Diethyl 2-(2,4-dichlorophenyl)malonate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 111544-93-5 | [1] |
| Molecular Formula | C₁₃H₁₄Cl₂O₄ | [2] |
| Molecular Weight | 305.15 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Moderately to poorly soluble in water; soluble in organic solvents like ethanol and acetone. | [1] |
Synthesis of Diethyl 2-(2,4-dichlorophenyl)malonate
While a specific, publicly available, step-by-step synthesis protocol for Diethyl 2-(2,4-dichlorophenyl)malonate is not readily found in the searched literature, a plausible and commonly employed synthetic strategy for this class of compounds is the alkylation of diethyl malonate with a suitable 2,4-dichlorophenyl derivative. A general representation of this synthetic approach is outlined below.
Proposed Synthetic Pathway
A logical synthetic route to Diethyl 2-(2,4-dichlorophenyl)malonate involves the reaction of the enolate of diethyl malonate with a 2,4-dichlorobenzyl halide (e.g., bromide or chloride). The enolate, a potent nucleophile, can be generated by treating diethyl malonate with a suitable base.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of Diethyl 2-(2,4-dichlorophenyl)malonate.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for malonic ester synthesis and should be optimized and validated in a laboratory setting.
Materials:
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Diethyl malonate
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2,4-Dichlorobenzyl chloride
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Sodium ethoxide (NaOEt) or another suitable base
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Anhydrous ethanol
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Diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide in anhydrous ethanol.
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Enolate Formation: Diethyl malonate is added dropwise to the stirred solution of sodium ethoxide at room temperature. The mixture is stirred for a specified period to ensure complete formation of the diethyl malonate enolate.
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Alkylation: A solution of 2,4-dichlorobenzyl chloride in anhydrous ethanol is added dropwise to the reaction mixture through the dropping funnel. The reaction is then heated to reflux and monitored by a suitable technique (e.g., Thin Layer Chromatography) until the starting materials are consumed.
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Work-up: After cooling to room temperature, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethanol is removed under reduced pressure. The resulting aqueous residue is extracted with diethyl ether.
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Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
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Final Purification: The crude Diethyl 2-(2,4-dichlorophenyl)malonate can be further purified by vacuum distillation or column chromatography on silica gel.
Self-Validation and Causality:
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Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the strongly basic sodium ethoxide with atmospheric moisture and carbon dioxide, which would reduce the yield of the desired enolate.
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Anhydrous Conditions: Anhydrous solvents are necessary for the same reason as the inert atmosphere; water will protonate the enolate, rendering it unreactive towards the alkylating agent.
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Choice of Base: Sodium ethoxide is a common choice as its conjugate acid (ethanol) is the solvent, preventing transesterification side reactions.
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Monitoring the Reaction: TLC or GC analysis is essential to determine the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heat.
Reactivity and Applications in Drug Discovery
The chemical reactivity of Diethyl 2-(2,4-dichlorophenyl)malonate is centered around the active methylene group and the two ester functionalities.
Key Reactions
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Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated upon heating to yield 2-(2,4-dichlorophenyl)acetic acid. This is a common strategy in the synthesis of substituted acetic acids.
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Further Alkylation/Acylation: The remaining proton on the alpha-carbon can be removed by a strong base, allowing for the introduction of a second substituent.
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Knoevenagel Condensation: The active methylene group can participate in condensation reactions with aldehydes and ketones.
Potential Pharmaceutical Applications
Substituted malonic esters are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. While direct applications of Diethyl 2-(2,4-dichlorophenyl)malonate are not extensively detailed in the readily available literature, its structural motifs are found in several classes of drugs. The 2,4-dichlorophenyl group is a common feature in many antifungal agents. For instance, the broad-spectrum antifungal drug Itraconazole contains a 2-(2,4-dichlorophenyl) moiety, suggesting that intermediates like Diethyl 2-(2,4-dichlorophenyl)malonate could be valuable in the synthesis of analogues or novel antifungal candidates.[3][4]
Diagram of Potential Application in Drug Synthesis
Caption: Role as a versatile intermediate in API synthesis.
Analytical Characterization
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 2,4-dichlorophenyl group, a triplet and a quartet for the two ethyl ester groups, and a singlet for the methine proton.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methine carbon, and the carbons of the ethyl groups.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of ethoxy and carbethoxy groups.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups and bands associated with the aromatic C-H and C-Cl bonds.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Diethyl 2-(2,4-dichlorophenyl)malonate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage.
Conclusion
Diethyl 2-(2,4-dichlorophenyl)malonate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established methods of malonic ester alkylation. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective application in research and drug discovery endeavors. Further research into its specific applications and the development of optimized synthetic protocols would be beneficial to the scientific community.
References
-
ChemUniverse. (n.d.). DIETHYL 2-(2,4-DICHLOROPHENYL)MALONATE [P74255]. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Diethyl (2,4-dichlorophenyl)malonate, 95%. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
- Google Patents. (n.d.). Preparation method of diethyl malonate.
-
Quora. (2020, February 14). What is the preparation of diethyl malonate?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of diethyl diethylmalonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of itraconazole.
- Google Patents. (n.d.). Synthetic method of itraconazole key intermediate triazole compounds.
-
European Patent Office. (2006, August 8). ITRACONAZOLE COMPOSITIONS WITH IMPROVED BIOAVAILABILITY - European Patent Office - EP 1912625 B1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Itraconazole. PubChem Compound Database. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of Itraconazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 27). Preparation of Topical Itraconazole with Enhanced Skin/Nail Permeability and In Vivo Antifungal Efficacy against Superficial Mycosis. PubMed Central. Retrieved from [Link]
Sources
- 1. CAS 111544-93-5: DIETHYL 2,4-DICHLOROPHENYL MALONATE [cymitquimica.com]
- 2. Diethyl (2,4-dichlorophenyl)malonate, 95% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. mzCloud – Diethyl malonate [mzcloud.org]
- 4. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]
